molecular formula C25H26BrN5O13 B1226930 Surugatoxin CAS No. 40957-92-4

Surugatoxin

Cat. No. B1226930
CAS RN: 40957-92-4
M. Wt: 684.4 g/mol
InChI Key: BYUCWVNHAZPTMA-RVJSENRVSA-N
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Description

Surugatoxin is a member of pteridines.

Scientific Research Applications

Cytotoxic and Histone Methyltransferase Inhibitory Activities

Surugatoxin-related compounds isolated from Penicillium sp., a fungus obtained from Suruga Bay, Japan, exhibit significant cytotoxic activity. These compounds also demonstrate potent inhibitory activity against histone methyltransferase (HMT) G9a, an enzyme involved in epigenetic regulation, suggesting potential applications in cancer therapy and epigenetic studies (Sun et al., 2012).

Biosynthetic Insights

Research on the biosynthetic gene cluster for surugamides, cyclic peptides with potential medicinal properties, has led to insights into the production of these compounds by non-ribosomal peptide synthetase genes. This has implications for understanding the natural production of bioactive compounds and their potential pharmaceutical applications (Ninomiya et al., 2016).

Structural Analysis of Peptides

Studies on surugamides, cyclic octapeptides isolated from marine-derived Streptomyces, have contributed to advances in analytical techniques for determining the structure and absolute configuration of natural products. This is crucial for understanding the biological activities and potential therapeutic applications of these compounds (Takada et al., 2013).

Differential Production in Marine vs Terrestrial Isolates

Comparative studies on marine and terrestrial isolates of Streptomyces have revealed differences in the production of surugamide A, a compound with anticancer and antifungal activities. This highlights the significance of the marine environment in producing unique bioactive compounds (Almeida et al., 2019).

Carotenoid Production

Research on microorganisms isolated from Suruga Bay has led to the discovery of strains like Sphingomonas sp., which are efficient producers of carotenoids like nostoxanthin. These findings have potential applications in the production of antioxidants for dietary supplements, cosmetics, and pharmaceuticals (Kikukawa et al., 2021).

properties

CAS RN

40957-92-4

Product Name

Surugatoxin

Molecular Formula

C25H26BrN5O13

Molecular Weight

684.4 g/mol

IUPAC Name

[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate

InChI

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1

InChI Key

BYUCWVNHAZPTMA-RVJSENRVSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O

SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

Canonical SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

synonyms

surugatoxin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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